molecular formula C11H20N2O3 B6261994 tert-butyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylate CAS No. 88815-87-6

tert-butyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylate

Cat. No.: B6261994
CAS No.: 88815-87-6
M. Wt: 228.3
InChI Key:
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Description

tert-Butyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylate: is an organic compound with the molecular formula C11H20N2O3 and a molecular weight of 228.29 g/mol . This compound is often used in chemical research and synthesis due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl chloroformate and methyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: While specific industrial production methods are not widely documented, the compound is generally produced in research laboratories and small-scale chemical manufacturing facilities. The process involves standard organic synthesis techniques, including purification steps such as recrystallization or chromatography to ensure the desired purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: tert-Butyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the development of pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, this compound is used to study enzyme interactions and protein-ligand binding. It serves as a model compound for understanding the behavior of similar structures in biological systems .

Industry: The compound finds applications in the production of specialty chemicals and materials. It is used in the synthesis of polymers and other advanced materials with specific properties .

Mechanism of Action

The mechanism of action of tert-butyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its tert-butyl and methylcarbamoyl groups provide steric hindrance and electronic effects that influence its reactivity and stability .

Properties

CAS No.

88815-87-6

Molecular Formula

C11H20N2O3

Molecular Weight

228.3

Purity

95

Origin of Product

United States

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